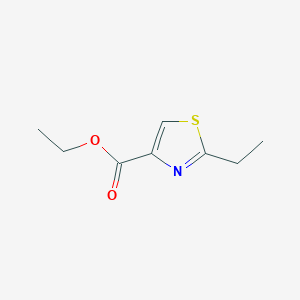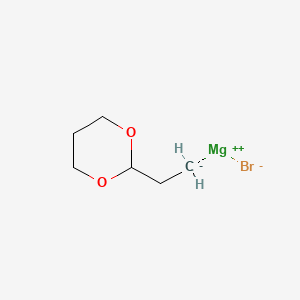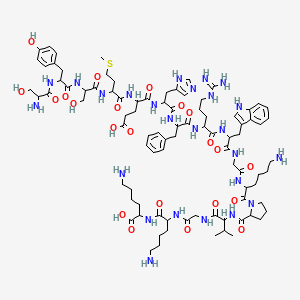
3,3-Dimethylpyrrolidine
Descripción general
Descripción
3,3-Dimethylpyrrolidine is a chemical compound with the CAS Number: 3437-30-7 . It has a molecular weight of 99.18 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C6H13N . The compound has a molecular weight of 99.1741 . The InChI code is 1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 . The compound is a liquid in its physical form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 99.1741 .
Aplicaciones Científicas De Investigación
Electropolymerization and Oxidative Coupling
The study by Małgorzata Czichy et al. (2016) explores the electropolymerization and simultaneous oxidative coupling leading to poly(phenanthropyrrole), utilizing derivatives of pyrrolidine for the polymerization process. This research provides insights into the mechanisms behind the electropolymerization of aromatic compounds, which could be relevant to understanding the chemical behavior and applications of 3,3-Dimethylpyrrolidine in polymer science and materials engineering (Czichy et al., 2016).
Spectrophotometric Detection in Water Analysis
Research by E. Poboży et al. (1995) demonstrates the use of 3,3′-Dimethylnaphtidine, a compound similar in structure to this compound, as a chromogenic reagent for the spectrophotometric determination of free residual chlorine in water. This application highlights the potential for using pyrrolidine derivatives in environmental monitoring and analytical chemistry (Poboży et al., 1995).
Coordination Chemistry and Organometallic Compounds
A study on the coordination chemistry of dimethylthallium (III) by G. D. Shier and R. Drago (1966) investigates the interactions of dimethylthallium (III) with various solvents, including pyridine. Although not directly related to this compound, this research provides valuable information on the coordination behavior and organometallic chemistry of compounds with similar structural motifs, which could be applicable in catalysis and materials science (Shier & Drago, 1966).
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 3,3-dimethylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNZPDIRJPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565921 | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3437-30-7 | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 3,3-dimethylpyrrolidine derivatives?
A: Several synthetic strategies have been developed. One approach involves the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide, which yields 1-hydroxy-3,3-dimethylpyrrolidine. Subsequent dehydrogenation of this intermediate produces 3,3-dimethyl-1-pyrroline-1-oxide. [] Another method utilizes a multi-step procedure starting from ethyl isobutyrate to synthesize 4-chloro-2,2-dimethylbutanal. This compound is then reacted sequentially with sodium bisulphite, a primary amine, and potassium cyanide in water to produce various 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. []
Q2: How does the structure of this compound-2,4-dione influence its solid-state organization?
A: X-ray crystallography reveals that this compound-2,4-dione exists as a planar five-membered ring structure. [] In the solid state, the molecule forms a two-dimensional network via intermolecular N—H⋯O and C—H⋯O hydrogen bonding interactions, which contributes to its stability. []
Q3: Can this compound derivatives be used as chiral ligands in asymmetric synthesis?
A: Yes, research has demonstrated the potential of core-chiral bispidine ligands incorporating the this compound scaffold for enantioselective catalysis. [] For example, a 2-endo,N-(this compound)-annelated bispidine ligand, complexed with copper(II), exhibited remarkable catalytic activity and enantiocontrol in Henry reactions, achieving enantioselectivities up to 99% ee. [] This highlights the potential of these ligands in asymmetric synthesis.
Q4: What are the applications of this compound derivatives in organic synthesis?
A: this compound derivatives have found applications as valuable building blocks in organic synthesis. One example is their use in the synthesis of complex heterocycles. Alkyl isocyanides can react with isopropylidene Meldrum's acid in the presence of pyrrole or indole to yield 1-alkyl-3,3-dimethyl-4-(1H-pyrrole-2-carbonyl)-pyrrolidine-2,5-diones or 1-alkyl-4-(1H-indole-3-carbonyl)-3,3-dimethylpyrrolidine-2,5-diones, respectively. [] These reactions demonstrate the versatility of this compound derivatives in constructing diverse molecular architectures.
Q5: Are there any studies exploring the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide?
A: Research has investigated the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide and 5,5-dimethyl-1-pyrroline-1-oxide with styrene. [] Nuclear magnetic resonance (NMR) spectroscopy was employed to elucidate the structures of the resulting cycloadducts and determine the regioselectivity of the cycloaddition process. [] This study highlights the reactivity of these nitrones in cycloaddition reactions and their potential for the synthesis of complex heterocyclic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)






